Ethyl 1-benzylpiperidine-4-carboxylate

概述

描述

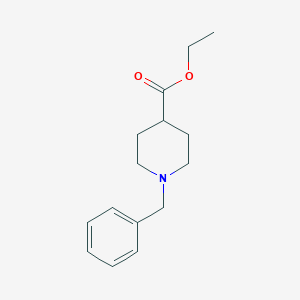

Chemical Identity: Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8) is a piperidine derivative with a benzyl group at the 1-position and an ethyl ester at the 4-position. Its molecular formula is $ \text{C}{15}\text{H}{21}\text{NO}_2 $, and molecular weight is 247.33 g/mol. It appears as a colorless to pale red liquid with a density of 1.037 g/mL at 25°C and a boiling point of 122°C at 0.5 mmHg .

准备方法

Ethyl 1-benzylpiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl isonipecotate with benzyl chloride in the presence of potassium carbonate in toluene . The reaction mixture is refluxed at 100°C for 4 hours, followed by cooling, quenching with water, and extraction with toluene. The organic phase is then washed with saturated brine solution and the solvent is removed under reduced pressure to obtain the desired product as a yellow liquid .

化学反应分析

Ethyl 1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

科学研究应用

Medicinal Chemistry

Ethyl 1-benzylpiperidine-4-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarities to other bioactive compounds make it a candidate for developing new therapeutic agents targeting various neurological disorders.

Neurological Disease Research

Recent studies have explored derivatives of this compound as muscarinic receptor antagonists, which are important for treating conditions like Alzheimer’s disease and other cognitive disorders. For example, related compounds have shown promise in modulating neurotransmitter systems, potentially alleviating symptoms associated with neurodegeneration .

PPAR Agonism

Research indicates that compounds related to this compound may exhibit activity as PPARα agonists. These compounds have been shown to ameliorate inflammation and vascular leakage in animal models of diabetic retinopathy, suggesting their utility in treating metabolic and inflammatory diseases .

Case Studies

作用机制

The mechanism of action of ethyl 1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Benzyl Ring

Derivatives with substituents on the benzyl ring exhibit distinct physicochemical and synthetic properties:

| Compound | Substituent | Yield (%) | IR $ \nu_{\text{C=O}} $ (cm⁻¹) | LC-MS [M+1]⁺ (m/z) |

|---|---|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate (3a) | None | 59.7 | 1733 | 248 |

| Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate (3b) | 4-F | 73.5 | 1732 | 265.9 |

| Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate (3c) | 4-Cl | 68.9 | 1738 | 281.9 |

Key Observations :

- Yield : Electron-withdrawing groups (e.g., -F, -Cl) enhance reactivity, likely due to improved leaving group ability or stabilization of intermediates .

- Spectroscopy : The C=O stretch remains consistent (~1730 cm⁻¹), confirming ester functionality. LC-MS data reflect molecular weight increases with substituents .

Functional Group Modifications

Hydroxylated Derivatives

- Example : (+)-Ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate has an (3S,4S) configuration, synthesized via enzymatic resolution. This hydroxylation introduces chirality, critical for bioactivity (e.g., enzyme inhibition) .

Benzoyl vs. Benzyl Groups

- Safety data indicate similar handling precautions (e.g., eye protection, ventilation) .

Halogenated Derivatives

- Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate : Chlorine increases molecular weight (vs. benzyl) and may enhance lipophilicity, influencing pharmacokinetics .

Physical Properties

| Property | This compound | Ethyl 1-(4-Fluorobenzyl)piperidine-4-Carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 247.33 | 265.9 |

| Density (g/mL) | 1.037 | N/A |

| Boiling Point (°C) | 122 (0.5 mmHg) | N/A |

| Purity (Commercial Grade) | ≥97% | ≥95% |

生物活性

Ethyl 1-benzylpiperidine-4-carboxylate (EBPC) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

EBPC is characterized by its piperidine core, which plays a crucial role in its biological activity. The molecular formula for EBPC is with a molecular weight of approximately 219.28 g/mol. The synthesis typically involves the reaction of benzylpiperidine with ethyl chloroformate, resulting in the formation of the ester.

Biological Activities

EBPC exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

1. Anti-inflammatory Activity

EBPC has been identified as a precursor for synthesizing anti-inflammatory agents. It can be utilized to create trypsin inhibitors that antagonize inflammatory mediators at the receptor level. This mechanism is crucial for developing treatments for conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .

2. Anti-tumor Properties

Research indicates that EBPC and its derivatives can inhibit matrix metalloproteinases (MMPs), which are enzymes involved in tumor metastasis and angiogenesis. The inhibition of MMPs can potentially reduce tumor growth and spread, making EBPC a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

Studies have suggested that EBPC may have neuroprotective effects, particularly in relation to neurological diseases such as Alzheimer's disease. Its derivatives have been explored as muscarinic receptor antagonists, which could help mitigate cognitive deficits associated with these disorders .

Data Tables

The following table summarizes key biological activities and their corresponding mechanisms:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators | Treatment of autoimmune diseases |

| Anti-tumor | Inhibition of MMPs | Cancer therapy |

| Neuroprotective | Muscarinic receptor antagonism | Alzheimer's disease treatment |

Case Study 1: Anti-inflammatory Effects

A study demonstrated that derivatives of EBPC effectively inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha levels when treated with EBPC-derived compounds, suggesting potential use in managing inflammatory conditions .

Case Study 2: Neuroprotective Potential

In preclinical trials, EBPC derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results showed that these compounds significantly reduced cell death and improved cell viability, indicating their potential as therapeutic agents for neurodegenerative diseases .

常见问题

Q. [Basic] What are the established synthetic methodologies for Ethyl 1-benzylpiperidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

this compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting piperidine derivatives with benzyl halides or benzyl chloroformate under basic conditions. For example:

- Reagents/Conditions : Use triethylamine (TEA) as a base in dichloromethane (DCM) to neutralize HCl byproducts during benzylation .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Critical Factors : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. [Basic] Which analytical techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

Answer:

Key techniques include:

- NMR Spectroscopy : Focus on ¹H NMR (e.g., piperidine ring protons: δ 1.5–3.5 ppm; benzyl aromatic protons: δ 7.2–7.4 ppm) and ¹³C NMR (ester carbonyl: ~170 ppm; benzyl carbons: 125–140 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 247.3 (M⁺) and fragmentation patterns (e.g., loss of ethoxy group: m/z 202) .

- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>98% by area under the curve) .

Q. [Advanced] How should researchers address discrepancies between theoretical and observed spectral data during structural elucidation?

Answer:

Discrepancies often arise from stereochemical ambiguities or impurities. Mitigation strategies:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- High-Resolution MS (HRMS) : Confirm molecular formula (C₁₅H₂₁NO₂) to rule out isotopic or adduct interference .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals and refining structures using software like SHELXL (e.g., SHELX-76 for small-molecule refinement) .

Q. [Advanced] What are the best practices for ensuring compound stability during long-term storage and under various experimental conditions?

Answer:

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis . Avoid exposure to moisture or light .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. If degradation exceeds 5%, reformulate with stabilizers (e.g., antioxidants like BHT) .

- Handling : Use anhydrous solvents (e.g., DCM, THF) during experiments to minimize ester hydrolysis .

Q. [Advanced] What advanced computational or experimental approaches can resolve ambiguities in the stereochemical configuration of this compound?

Answer:

- X-ray Crystallography : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for structure refinement, focusing on R-factor (<5%) and electron density maps to confirm bond angles/distances .

- Vibrational Circular Dichroism (VCD) : Compare experimental IR spectra with DFT-simulated spectra to assign absolute configuration .

- Dynamic NMR : Detect conformational exchange (e.g., chair-flip of piperidine ring) by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Q. [Advanced] How can researchers mitigate byproduct formation during the synthesis of this compound?

Answer:

- Reagent Purity : Use freshly distilled benzyl chloride to avoid dimerization byproducts .

- Temperature Control : Maintain reaction at 0–5°C during benzylation to suppress over-alkylation .

- Workup Optimization : Quench reactions with ice-cold water to precipitate byproducts, followed by extraction with DCM .

- Purification : Employ preparative HPLC (gradient: 50–70% acetonitrile) to isolate the target compound from impurities .

Q. [Basic] What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .

- Spill Management : Absorb spills with vermiculite, collect in sealed containers, and dispose as hazardous waste .

属性

IUPAC Name |

ethyl 1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCOPJFYLJCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178921 | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24228-40-8 | |

| Record name | Ethyl 1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24228-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024228408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ9YTK89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。